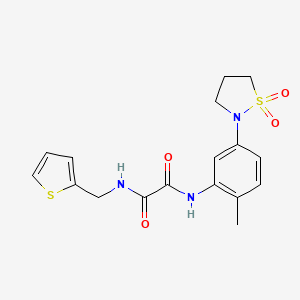

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide

Beschreibung

N1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is an oxalamide derivative characterized by a 1,1-dioxidoisothiazolidin-2-yl moiety and a thiophen-2-ylmethyl substituent. Oxalamides are widely explored for their biological activities, including antiviral, enzyme inhibitory, and flavor-enhancing properties .

Eigenschaften

IUPAC Name |

N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-N-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S2/c1-12-5-6-13(20-7-3-9-26(20,23)24)10-15(12)19-17(22)16(21)18-11-14-4-2-8-25-14/h2,4-6,8,10H,3,7,9,11H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXICHBCJIVSIDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes a dioxidoisothiazolidine moiety and an oxalamide group, which contribute to its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following chemical formula:

It possesses a molecular weight of approximately 301.35 g/mol. The presence of various functional groups within its structure suggests diverse reactivity and potential interactions with biological targets.

The primary mechanism of action for N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . CDK2 is crucial for cell cycle regulation, particularly in the transition from the G1 phase to the S phase. By binding to the active site of CDK2, this compound disrupts its activity, leading to cell cycle arrest and potentially inducing apoptosis in rapidly dividing cells, such as cancer cells.

Anticancer Potential

Research indicates that compounds targeting CDK2 can be effective in treating various cancers characterized by uncontrolled cell proliferation. In vitro studies have shown that N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide exhibits significant cytotoxic effects against cancer cell lines. The inhibition of CDK2 leads to:

- Cell Cycle Arrest : Preventing progression from G1 to S phase.

- Induction of Apoptosis : Triggering programmed cell death in malignant cells.

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, preliminary studies suggest that this compound may also possess antimicrobial and anti-inflammatory activities. These effects are hypothesized to result from its ability to modulate various biochemical pathways involved in inflammation and infection response.

Research Findings and Case Studies

| Study | Findings |

|---|---|

| In vitro cytotoxicity assays | Demonstrated significant inhibition of cell proliferation in breast cancer cell lines (IC50 values in low micromolar range). |

| Mechanistic studies | Confirmed binding affinity to CDK2 via surface plasmon resonance techniques, indicating a direct interaction that inhibits kinase activity. |

| Antimicrobial tests | Showed promising results against Gram-positive bacteria, suggesting potential as an antibiotic agent. |

Synthetic Routes

The synthesis of N1-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves multi-step organic reactions:

- Nitration : Introduction of a nitro group into the aromatic ring.

- Reduction : Conversion of the nitro group to an amine.

- Cyclization : Formation of the isothiazolidin ring.

- Oxidation : Conversion of isothiazolidin to its dioxido form.

- Amidation : Formation of the oxalamide linkage.

These steps highlight the complexity involved in synthesizing this compound and underscore its potential utility in pharmaceutical applications.

Vergleich Mit ähnlichen Verbindungen

The compound shares structural homology with oxalamides reported in antiviral, flavoring, and enzyme inhibition studies. Below is a detailed comparison based on substituents, synthesis, and biological activity:

Structural Analogues in Antiviral Research

and describe oxalamides with thiazole and piperidine/pyrrolidine substituents. Key comparisons include:

Key Differences :

- The target compound’s 1,1-dioxidoisothiazolidin-2-yl group replaces the thiazole or piperidine moieties in these analogs. The sulfonamide group in the target compound may enhance solubility or metabolic stability compared to thiazole-containing derivatives .

Oxalamides as Flavoring Agents

, and 13 highlight oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336), a potent umami agonist. Comparisons include:

Key Differences :

- The target compound’s sulfonamide-isothiazolidine core contrasts with the dimethoxybenzyl-pyridyl structure of S334. This structural divergence likely reduces its suitability as a flavoring agent but may confer unique pharmacological properties.

Enzyme-Targeted Oxalamides

and describe oxalamides with methoxyphenethyl and halogenated phenyl groups, such as N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)oxalamide (28):

Key Differences :

- The dioxidoisothiazolidinyl group in the target compound introduces a sulfone moiety, which may enhance oxidative stability compared to halogenated phenyl groups in –6.

- The thiophenmethyl group could modulate steric interactions with enzyme active sites differently than methoxyphenethyl substituents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.